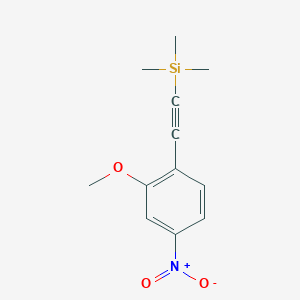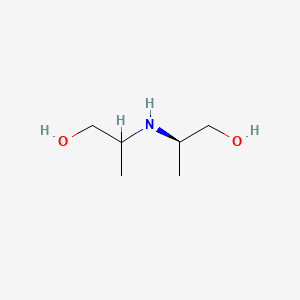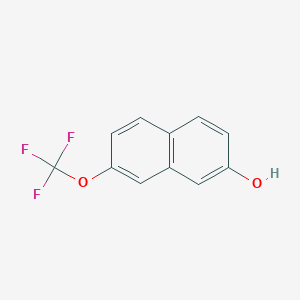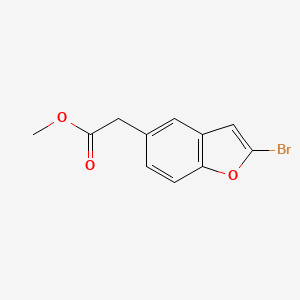![molecular formula C21H30O2Si B8257992 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol](/img/structure/B8257992.png)
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is an organosilicon compound that features a tert-butyl(diphenyl)silyl group attached to a pentan-2-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol typically involves the reaction of 4-hydroxypentan-2-ol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the silicon atom, resulting in the formation of the silyl ether .
Reaction Conditions:
Reagents: 4-hydroxypentan-2-ol, tert-butyl(diphenyl)silyl chloride, pyridine or imidazole
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, room temperature to reflux
Substitution: TBAF, HCl, acetonitrile or methanol, room temperature
Major Products Formed
Oxidation: Formation of 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-one
Reduction: Regeneration of this compound
Substitution: Formation of various silyl ethers or other functionalized derivatives
Wissenschaftliche Forschungsanwendungen
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules, where the protecting group can be removed under mild conditions to reveal the free hydroxyl group.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules that require protection of sensitive hydroxyl groups during various synthetic steps.
Wirkmechanismus
The mechanism by which 4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol exerts its effects is primarily through the formation of a stable silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack and acidic hydrolysis. This stability allows for selective reactions on other functional groups in the molecule .
Molecular Targets and Pathways:
Hydroxyl Group Protection: The silyl ether bond protects the hydroxyl group, allowing for selective reactions on other parts of the molecule.
Steric Hindrance: The bulky tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol is unique compared to other silyl ethers due to its increased stability and resistance to acidic hydrolysis. Similar compounds include:
Tert-butyldimethylsilyl (TBDMS) ethers: Less bulky and less stable compared to tert-butyl(diphenyl)silyl ethers.
Triisopropylsilyl (TIPS) ethers: More stable in the presence of fluoride ions but less stable under acidic conditions.
Trimethylsilyl (TMS) ethers: Easily removed under mild conditions but less stable overall.
The increased steric bulk of the tert-butyl(diphenyl)silyl group provides enhanced stability, making it a preferred choice for protecting hydroxyl groups in complex synthetic routes .
Eigenschaften
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxypentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2Si/c1-17(22)16-18(2)23-24(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17-18,22H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSRPZOGVIDFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate](/img/structure/B8257909.png)
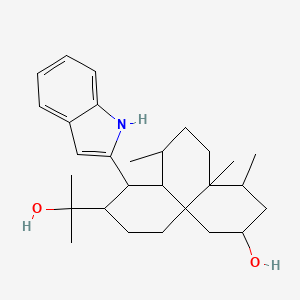

![Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester](/img/structure/B8257929.png)
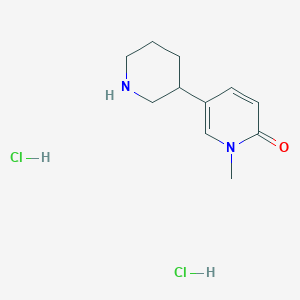

![1-[2-(Chloromethyl)-3-methylphenyl]-3-methylurea](/img/structure/B8257952.png)

